molecular formula C4H7BrO B1268125 3-Bromo-3-buten-1-ol CAS No. 76334-36-6

3-Bromo-3-buten-1-ol

Cat. No.: B1268125
CAS No.: 76334-36-6
M. Wt: 151.00 g/mol
InChI Key: RTKMFQOHBDVEBC-UHFFFAOYSA-N
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Description

3-Bromo-3-buten-1-ol is a primary alcohol with the molecular formula C4H7BrO . It is a member of the vinyl bromides class, characterized by a bromine atom bonded to an sp2-hybridized carbon atom . This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Bromo-3-buten-1-ol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as methane monooxygenase, which is responsible for the initial oxygenation of methane to methanol in methanotrophs . This enzyme also catalyzes the monohydroxylation of a variety of unactivated alkenes, alicyclic, aromatic, and heterocyclic compounds . The interaction between this compound and methane monooxygenase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the binding of this compound to methane monooxygenase results in the activation of the enzyme, leading to the hydroxylation of substrates. Additionally, this compound can inhibit or activate other enzymes, thereby modulating biochemical pathways and cellular processes. Changes in gene expression induced by this compound further contribute to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as methane monooxygenase, which catalyzes the hydroxylation of the compound . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes and altering the expression of genes involved in metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, the binding of this compound to transport proteins can enhance its uptake into cells, thereby increasing its intracellular concentration.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The subcellular localization of this compound can also affect its stability and degradation, influencing its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3-buten-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-buten-1-ol. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature and reaction time to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-buten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), Amines (NH2-)

Major Products Formed:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: 3-Buten-1-ol

    Substitution: Various substituted derivatives

Properties

IUPAC Name

3-bromobut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKMFQOHBDVEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336472
Record name 3-Bromo-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76334-36-6
Record name 3-Bromo-3-buten-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-3-buten-1-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3-Bromo-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-3-buten-1-ol
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Record name 3-BROMO-3-BUTEN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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